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Compound of Interest

Compound Name: TRV-7019

Cat. No.: B10857385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanism of action, and

experimental data for two opioid receptor modulators: TRV-7019 (Oliceridine) and methadone.

The information is intended to support research and drug development efforts in the field of

analgesia and opioid use disorder.

Executive Summary
TRV-7019 (Oliceridine) and methadone are both potent analgesics that target the µ-opioid

receptor (MOR). However, they exhibit distinct pharmacological profiles that influence their

efficacy and side-effect profiles. Oliceridine is a G protein-biased MOR agonist, designed to

preferentially activate the G protein signaling pathway responsible for analgesia, with reduced

engagement of the β-arrestin pathway, which is associated with adverse effects like respiratory

depression and constipation. In contrast, methadone is a full MOR agonist and also acts as an

N-methyl-D-aspartate (NMDA) receptor antagonist, contributing to its efficacy in neuropathic

pain and in mitigating opioid tolerance.

This guide presents a side-by-side comparison of their mechanisms, preclinical and clinical

efficacy data, and available experimental protocols to provide a comprehensive resource for

the scientific community.
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TRV-7019 (Oliceridine)
Oliceridine is a novel µ-opioid receptor (MOR) agonist characterized by its G protein signaling

bias. Unlike traditional opioids that activate both G protein and β-arrestin pathways, oliceridine

preferentially engages the G protein-coupled signaling cascade, which is primarily responsible

for mediating analgesia.[1][2][3] This biased agonism is intended to reduce the recruitment of

β-arrestin, a protein implicated in opioid-related adverse effects such as respiratory depression

and gastrointestinal issues.[1][2][4]

Methadone
Methadone's mechanism of action is twofold. It is a potent agonist at the µ-opioid receptor,

similar to other opioids, which is the primary source of its analgesic effects.[4] Additionally,

methadone functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA)

receptor. This secondary action is thought to contribute to its effectiveness in managing

neuropathic pain and may play a role in reducing the development of tolerance to its analgesic

effects.

Signaling Pathways
The differential engagement of intracellular signaling pathways is a key distinction between

oliceridine and methadone.
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Caption: Oliceridine's G protein-biased signaling at the µ-opioid receptor.
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Caption: Methadone's dual mechanism of action on µ-opioid and NMDA receptors.

Preclinical Efficacy Comparison
Direct preclinical comparisons between oliceridine (referred to as TRV130 in the study) and

methadone have been conducted in rat models.
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Parameter
TRV130
(Oliceridine)

Methadone Study Details

Antinociception

Produced similar

magnitudes and time

courses of thermal

antinociception at a

3.2 mg/kg dose.

Produced similar

magnitudes and time

courses of thermal

antinociception at a

3.2 mg/kg dose.

Antinociceptive effects

peaked at 30 minutes

and dissipated by 100

minutes in a hot plate

test in rats.[4]

Fentanyl Choice

Less effective than

methadone in

decreasing fentanyl

choice in opioid-

dependent rats.

More effective than

TRV130 in decreasing

fentanyl choice and

increasing food choice

in opioid-dependent

rats.

A study evaluating the

effects on fentanyl-

vs.-food choice in

opioid-dependent and

post-opioid-dependent

rats.[4]

Withdrawal Signs

Decreased somatic

withdrawal signs and

weight loss in opioid-

dependent rats,

similar to methadone.

Decreased somatic

withdrawal signs and

weight loss in opioid-

dependent rats,

similar to TRV130.

The same study also

assessed the

suppression of opioid

withdrawal signs.[4]

Clinical Efficacy
Direct comparative clinical trials between oliceridine and methadone are not readily available.

The following tables summarize efficacy data from clinical trials where each drug was

compared to other agents, most notably morphine for oliceridine.

TRV-7019 (Oliceridine) Clinical Efficacy in Postoperative
Pain
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Study Comparator
Patient
Population

Key Efficacy
Endpoints

Results

APOLLO-1

(Phase III)[3][5]

Morphine,

Placebo

Patients with

moderate-to-

severe pain

following

bunionectomy

Proportion of

treatment

responders

through 48

hours.

Oliceridine

regimens (0.1

mg, 0.35 mg, 0.5

mg) showed

significantly

higher responder

rates (50%, 62%,

65.8%

respectively)

compared to

placebo (15.2%).

The 0.35 mg and

0.5 mg doses

were non-inferior

to morphine.[3]

APOLLO-2

(Phase III)[5][6]

Morphine,

Placebo

Patients with

moderate-to-

severe pain

following

abdominoplasty

Proportion of

treatment

responders.

Oliceridine

regimens (0.1,

0.35, and 0.5

mg)

demonstrated

effective

analgesia with

responder rates

of 61.0%, 76.3%,

and 70.0%,

respectively,

compared to

45.7% for

placebo and

78.3% for

morphine.[6]

Phase IIb[7] Morphine,

Placebo

Patients with

moderate-to-

severe pain

Reduction in pain

intensity.

Oliceridine

produced
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following

abdominoplasty

analgesia similar

to morphine.[7]

Methadone Clinical Efficacy in Chronic Pain
Study Patient Population

Key Efficacy
Endpoints

Results

NCT02335398[1]

Outpatients with

severe chronic

noncancer and cancer

pain

Pain scores, pain

interference scores,

neuropathic pain

score.

This study aimed to

evaluate the efficacy

and safety of a

methadone dosing

protocol. The protocol

involved specific

conversion ratios from

other opioids like

morphine and

fentanyl.[1]

Review of 10

articles[8]
Cancer patients Analgesic efficacy

Methadone was found

to be as effective as

other opioids,

including fentanyl, for

cancer pain.[8]

Study by Ding et al.

(2022)[8]

90 patients with

refractory pain

Pain score and

frequency of

breakthrough pain.

71% of patients had a

statistically significant

drop in their pain

score and daily

frequency of

breakthrough pain.[8]

Safety and Tolerability
TRV-7019 (Oliceridine)
Clinical trials have suggested a favorable safety and tolerability profile for oliceridine compared

to morphine, particularly regarding respiratory and gastrointestinal adverse events.
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Adverse Event Oliceridine vs. Morphine Study Details

Respiratory Safety

A composite measure of

respiratory safety burden

(RSB) showed a dose-

dependent increase with

oliceridine, but none of the

doses were statistically

different from morphine in the

APOLLO-1 trial.[3] In another

study, oliceridine

administration resulted in

significantly less respiratory

depression than morphine in

healthy older volunteers.[9] A

meta-analysis showed a

significantly lower incidence of

respiratory safety events with

oliceridine compared to

morphine.[10]

APOLLO-1,[3] a study in older

volunteers,[9] and a meta-

analysis.[10]

Gastrointestinal Events

Gastrointestinal adverse

events increased in a dose-

dependent manner with

oliceridine.[3] However, the

odds ratio for rescue

antiemetic use was

significantly lower for

oliceridine regimens compared

to morphine.[3] A retrospective

cohort study showed a lower

incidence of postoperative

nausea and vomiting (PONV)

with oliceridine compared to

conventional opioids.[11]

APOLLO-1,[3] APOLLO-2,[12]

and a retrospective cohort

study.[11]
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Methadone's use is associated with a complex side effect profile that requires careful

monitoring.

Adverse Event Details

Respiratory Depression

A significant risk, particularly during initiation

and dose titration, due to its long and variable

half-life.

QTc Interval Prolongation
Methadone can prolong the QTc interval,

increasing the risk of cardiac arrhythmias.[1]

Common Side Effects

A systematic review identified nausea (60%),

vomiting (45%), and drowsiness (35%) as the

most common side effects.[8]

Experimental Protocols
Radioligand Binding Assay for Methadone (NMDA
Receptor)
Objective: To determine the binding affinity of methadone for the NMDA receptor.

Methodology:

Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in an ice-cold buffer

(e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet

containing the cell membranes is washed and resuspended in an assay buffer.

Binding Assay: The prepared membranes are incubated with a radiolabeled ligand specific

for the NMDA receptor (e.g., [³H]MK-801) and varying concentrations of unlabeled

methadone.

Separation and Quantification: The reaction is terminated by rapid filtration to separate the

bound from the unbound radioligand. The radioactivity of the filter-bound complex is then

measured using a scintillation counter.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.clinicaltrials.gov/study/NCT02335398
https://pmc.ncbi.nlm.nih.gov/articles/PMC11879063/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The concentration of methadone that inhibits 50% of the specific binding of

the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using

the Cheng-Prusoff equation.[13]

Preparation Binding Assay Data Analysis
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Caption: Workflow for a radioligand binding assay.

Oliceridine Clinical Trial Protocol for Postoperative Pain
(APOLLO Studies)
Objective: To evaluate the efficacy and safety of oliceridine for the management of moderate-

to-severe acute postoperative pain.

Methodology:

Study Design: Phase III, multicenter, randomized, double-blind, placebo- and active-

controlled trials (e.g., APOLLO-1 and APOLLO-2).[3][6]

Patient Population: Adults experiencing moderate-to-severe pain following a surgical

procedure (e.g., bunionectomy, abdominoplasty).[3][6]

Treatment Arms: Patients are randomized to receive intravenous (IV) oliceridine at different

doses, IV morphine (active comparator), or placebo.[3][6]

Dosing Regimen: Treatment is typically initiated with a loading dose followed by demand

doses administered via patient-controlled analgesia (PCA) with a specified lockout interval.

[3][6]
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Efficacy Assessment: The primary efficacy endpoint is often the proportion of treatment

responders, defined by a clinically meaningful reduction in pain intensity over a specified

period (e.g., 48 hours). Pain intensity is typically measured using a numeric rating scale

(NRS).[3]

Safety Assessment: Safety and tolerability are assessed by monitoring adverse events, with

a particular focus on respiratory events (e.g., respiratory safety burden) and gastrointestinal

events (e.g., nausea, vomiting).[3]
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Caption: A typical clinical trial workflow for postoperative pain studies.
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Conclusion
TRV-7019 (Oliceridine) and methadone represent two distinct approaches to opioid-based

analgesia. Oliceridine's G protein bias at the µ-opioid receptor offers the potential for a wider

therapeutic window, with clinical data suggesting comparable analgesia to morphine but with

an improved safety profile regarding respiratory and gastrointestinal side effects. Methadone's

dual action as a µ-opioid agonist and NMDA receptor antagonist provides a unique advantage

in managing complex pain states, including neuropathic pain.

The choice between these agents in a clinical or research setting will depend on the specific

therapeutic goal. Oliceridine may be a valuable option for managing acute pain where

minimizing opioid-related adverse events is a priority. Methadone remains a critical tool for

chronic pain, particularly when a neuropathic component is present, and for opioid

maintenance therapy. Further head-to-head clinical trials are warranted to directly compare the

efficacy and safety of oliceridine and methadone in various pain populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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